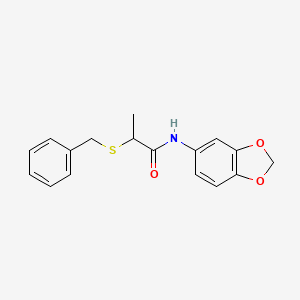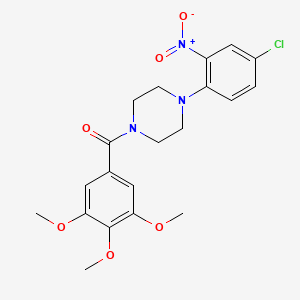
3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Übersicht
Beschreibung
3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is a yellow crystalline powder that is used in scientific research for various purposes. This compound has gained significant attention due to its unique properties and potential applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not well understood. However, it is believed that this compound interacts with proteins and enzymes through covalent and non-covalent interactions. This interaction can lead to the modulation of protein activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein or enzyme it interacts with. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, chymotrypsin, and trypsin. Furthermore, it has been shown to modulate the activity of various proteins, including calmodulin and myosin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments are its high purity, stability, and ease of use. However, its limitations include its moderate to high toxicity and the need for specific reaction conditions during synthesis.
Zukünftige Richtungen
The potential applications of 3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in scientific research are vast. Some of the future directions for this compound include the development of new drugs and therapeutic agents, the study of protein-protein interactions, and the development of biosensors and diagnostic tools. Furthermore, the use of this compound in the field of nanotechnology and material science is also a promising area for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention due to its unique properties and potential applications in the field of biochemistry and pharmacology. This compound has been extensively used in scientific research for various purposes, including the study of protein-protein interactions and the development of new drugs and therapeutic agents. Its advantages include its high purity, stability, and ease of use, while its limitations include its toxicity and the need for specific reaction conditions during synthesis. The future directions for this compound are vast and include the development of biosensors, diagnostic tools, and new materials.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively used in scientific research for various purposes. It has been used as a probe to study the binding properties of proteins and enzymes. This compound has also been used to develop new drugs and therapeutic agents. Furthermore, it has been used in the development of biosensors and diagnostic tools.
Eigenschaften
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-14(15-10-13-2-1-9-20-13)8-5-11-3-6-12(7-4-11)16(18)19/h3-8,13H,1-2,9-10H2,(H,15,17)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRBFRAQLAMYPZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929855.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929862.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-bromophenyl)methanesulfonamide](/img/structure/B3929869.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929872.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3929877.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929884.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B3929893.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929896.png)

![4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3929916.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3929926.png)

![{2-chloro-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3929943.png)